1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol; benzoic acid
Description
The compound 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol (hereafter referred to as Compound A) features a carbazole core linked via a propan-2-ol chain to a 2,6-dimethylmorpholine moiety. The inclusion of benzoic acid likely serves as a co-former to enhance solubility or stabilize the crystalline form. Carbazole derivatives are renowned for their diverse pharmacological activities, including dynamin inhibition, β-adrenergic antagonism, and antidiabetic effects .
The structural uniqueness of Compound A lies in the 2,6-dimethylmorpholine group, which modulates lipophilicity and steric interactions compared to other nitrogen-containing substituents (e.g., piperazine, benzylamino) in analogs. This article compares Compound A with structurally related carbazole-propan-2-ol derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Propriétés
IUPAC Name |
benzoic acid;1-carbazol-9-yl-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.C7H6O2/c1-15-11-22(12-16(2)25-15)13-17(24)14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23;8-7(9)6-4-2-1-3-5-6/h3-10,15-17,24H,11-14H2,1-2H3;1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAQXSPOTOTYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Variations
Carbazole-propan-2-ol derivatives are often modified at the propanol side chain to optimize target binding. Key analogs include:
Key Observations :
- Amino substituents: Benzylamino (35, 43) and dimethylamino (8a/b) groups enhance dynamin inhibition, while morpholine in Compound A may favor different pharmacokinetic properties (e.g., solubility, metabolic stability).
- Halogenation : Brominated carbazole cores (8a/b) improve endocytosis inhibition, suggesting halogenation enhances target engagement .
- β-Blocker activity: Carvedilol analogs with carbazole-propanol structures demonstrate β-adrenergic antagonism, highlighting structural versatility .
Physicochemical Properties
The substituents significantly influence physicochemical parameters:
Analysis :
- Morpholine vs.
- Lipophilicity: Morpholine’s lower LogP (~3.5) compared to benzylamino (~4.0) may enhance aqueous solubility, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
